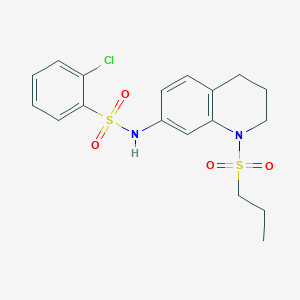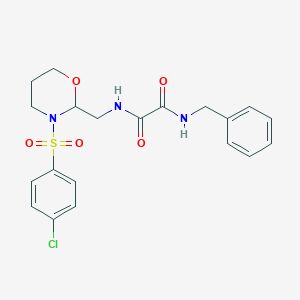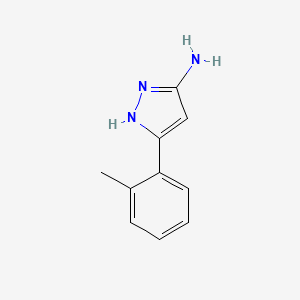
2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide often involves complex chemical reactions that include caging and uncaging processes, sulfonation, and the use of specific catalysts for bond formation. For example, a study on the design and synthesis of a caged Zn2+ probe reveals insights into the synthesis techniques that might be relevant, including hydrolytic uncaging upon complexation with Zn2+ (Aoki et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, revealing extensive intra- and intermolecular hydrogen bonds that stabilize their structure. For instance, the structure of 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide shows how sulfonamide groups contribute to the overall stability of the molecule (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include oxidation, hydrolysis, and the formation of complexes with metal ions. For example, the synthesis and pro-apoptotic effects of new sulfonamide derivatives activating p38/ERK phosphorylation in cancer cells demonstrate the chemical reactivity and potential biological applications of such compounds (Cumaoğlu et al., 2015).
Physical Properties Analysis
The physical properties of compounds with a similar structure, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure of two tetrazole derivatives provides insight into the physical characteristics and how molecular arrangements influence these properties (Al-Hourani et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for predicting the compound's behavior in chemical reactions and potential applications. The iron-catalyzed synthesis of benzosultams from specific benzenesulfonamide derivatives showcases innovative approaches to manipulate these chemical properties for desired outcomes (Zhang et al., 2023).
Applications De Recherche Scientifique
Synthesis and Biological Activity
2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, a sulfonamide derivative, has been explored in various scientific research applications primarily focusing on its synthesis and potential biological activity. Research has demonstrated the synthesis of sulfonamide derivatives and their pro-apoptotic effects in cancer cells, highlighting the potential of these compounds in activating apoptotic genes through p38/ERK phosphorylation, suggesting a mechanism mediated by this pathway (Cumaoğlu et al., 2015). Moreover, studies have shown that such compounds can exhibit anti-cancer, anti-HIV, and antimicrobial activities, emphasizing their significance in medicinal chemistry and pharmaceutical research (Pomarnacka & Kornicka, 2001).
Chemical Synthesis and Structural Characterization
The chemical synthesis and structural characterization of sulfonamide derivatives, including the study of their reactions with various chemical agents, have been a critical area of research. For example, the synthesis of N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives from the reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides highlights the versatility of sulfonamide derivatives in organic synthesis (Croce et al., 2006).
Catalytic Applications
Research into the catalytic applications of sulfonamide derivatives, including the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides, has shown promise for transfer hydrogenation processes. Such studies pave the way for the development of novel catalysts in organic synthesis, demonstrating the broad utility of sulfonamide derivatives in catalysis (Dayan et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-9-10-15(13-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCEWIHTVCSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)



![(4E)-2-(4-Methoxyphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2493469.png)
![4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline](/img/structure/B2493470.png)